molecular formula C19H20ClNO2 B12279911 Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate CAS No. 438492-34-3

Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B12279911
CAS No.: 438492-34-3
M. Wt: 329.8 g/mol
InChI Key: JLPPICQAWSOLCD-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Biological Activity

Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H20_{20}ClNO2_2
  • Molecular Weight : 329.82 g/mol
  • CAS Number : 862283-69-0

The compound features a pyrrolidine ring substituted with a benzyl group and a 4-chlorophenyl group, contributing to its biological activity and receptor interactions.

This compound primarily acts as an antagonist at neurokinin-3 (NK3) receptors. These receptors are implicated in various neuropsychiatric disorders, including depression, anxiety, and schizophrenia. The modulation of neurokinin signaling pathways by this compound suggests potential therapeutic benefits in treating mood disorders .

Pharmacological Studies

Research has demonstrated that this compound effectively inhibits NK3 receptor activation. Key findings include:

  • Inhibition of Neurotransmitter Release : The compound influences neurotransmitter dynamics, which may alter mood and behavior.
  • Potential Applications : Its properties suggest it could be developed into treatments for various neuropsychiatric conditions .

Comparative Analysis with Related Compounds

A comparative analysis with other pyrrolidine derivatives highlights the unique biological activity of this compound:

Compound NameMolecular FormulaKey Features
Methyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylateC19_{19}H20_{20}NO2_2Contains a methoxy group instead of chlorine
Trans-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acidC19_{19}H20_{20}ClFNO2_2Fluorine substitution; potential differences in receptor affinity
(3S,4R)-1-benzyl-4-(4-chlorophenyl)-pyrrolidine-3-carboxylic acidC19_{19}H20_{20}ClNO2_2Related carboxylic acid form; lacks methyl ester functionality

These variations significantly influence their biological activity and pharmacological profiles, emphasizing the distinctiveness of this compound .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental models:

  • Neuropharmacological Assays : In vitro assays using cell lines expressing NK3 receptors demonstrated that this compound effectively blocks receptor activation, thereby reducing downstream signaling associated with mood disorders .
  • Animal Models : Preclinical studies involving animal models have shown promising results in reducing anxiety-like behaviors when administered this compound, suggesting its potential as an anxiolytic agent .

Properties

CAS No.

438492-34-3

Molecular Formula

C19H20ClNO2

Molecular Weight

329.8 g/mol

IUPAC Name

methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C19H20ClNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3

InChI Key

JLPPICQAWSOLCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3

Origin of Product

United States

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